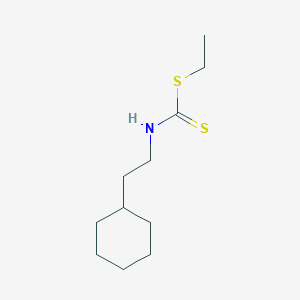
1-(1,2-Oxazinan-2-YL)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Oxazinan-2-YL)hexan-1-one is a chemical compound belonging to the class of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-(1,2-Oxazinan-2-YL)hexan-1-one can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst . This method is eco-friendly and operates under mild conditions, yielding the desired oxazinanone in good yields.
Another method involves the use of ethylene carbonate (EC) and triazabicyclodecene (TBD) as a catalyst. This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of six-membered cyclic carbonates . The reaction is carried out in neat conditions, with EC acting as both the solvent and reagent.
Análisis De Reacciones Químicas
1-(1,2-Oxazinan-2-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazinanone ring is retained, but other functional groups are introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,2-Oxazinan-2-YL)hexan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting HIV and cancer.
Industry: The compound finds applications in the production of fine chemicals, cosmetics, and pesticides.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Oxazinan-2-YL)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial and anticancer activities .
Comparación Con Compuestos Similares
1-(1,2-Oxazinan-2-YL)hexan-1-one can be compared with other oxazinanone derivatives, such as 4,6-disubstituted-1,3-oxazinan-2-ones . These compounds share a similar six-membered ring structure but differ in their substituents and biological activities. The unique combination of nitrogen and oxygen atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Similar Compounds
Propiedades
Número CAS |
65845-50-3 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-(oxazinan-2-yl)hexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-9H2,1H3 |
Clave InChI |
JATFRFPUIWBLND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



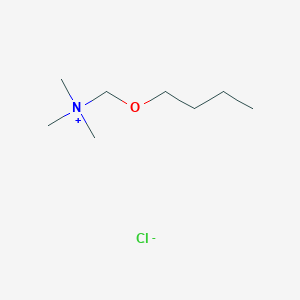
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)
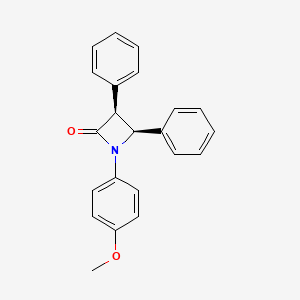

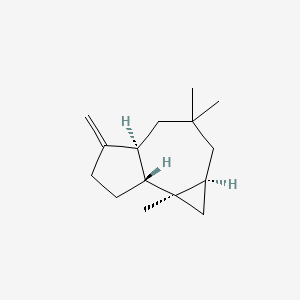
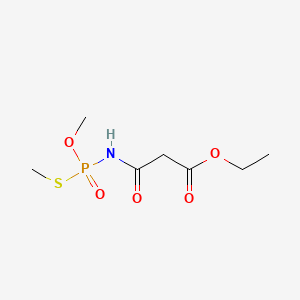
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)

